Product packaging for Antibiotic 593A(Cat. No.:CAS No. 41871-93-6)

Antibiotic 593A

Cat. No.: B12734763
CAS No.: 41871-93-6
M. Wt: 349.3 g/mol
InChI Key: GVATXFBCMPDLPO-URIQBSJHSA-N
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Description

Antibiotic 593A is a natural product initially isolated from Streptomyces griseoluteus . This compound serves as a versatile lead scaffold in biomedical research, notably for the design of novel anthelmintic drugs to treat parasitic helminth infections, a area of significant unmet medical need . Inspired by its structure, synthetic bis-3-chloropiperidine derivatives have demonstrated promising activity against the free-living nematode Caenorhabditis elegans and the parasitic flatworm Schistosoma mansoni . Beyond its antimicrobial origins, this compound has also shown research activity against solid tumors and leukemia, including in cells resistant to cyclophosphamide . Its mechanism of action is multifaceted. The bis-3-chloropiperidine analogs are known to form a reactive aziridinium ion intermediate that alkylates biological nucleophiles, such as DNA . Additionally, studies indicate a secondary mode of action involving the inhibition of human topoisomerase II α, an enzyme critical for DNA replication . This dual mechanism makes this compound and its derivatives a compelling subject for research in oncology and infectious diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22Cl2N4O2 B12734763 Antibiotic 593A CAS No. 41871-93-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41871-93-6

Molecular Formula

C14H22Cl2N4O2

Molecular Weight

349.3 g/mol

IUPAC Name

(3S,6S)-3,6-bis[(2R,5S)-5-chloropiperidin-2-yl]piperazine-2,5-dione

InChI

InChI=1S/C14H22Cl2N4O2/c15-7-1-3-9(17-5-7)11-13(21)20-12(14(22)19-11)10-4-2-8(16)6-18-10/h7-12,17-18H,1-6H2,(H,19,22)(H,20,21)/t7-,8-,9+,10+,11-,12-/m0/s1

InChI Key

GVATXFBCMPDLPO-URIQBSJHSA-N

Isomeric SMILES

C1C[C@@H](NC[C@H]1Cl)[C@H]2C(=O)N[C@H](C(=O)N2)[C@H]3CC[C@@H](CN3)Cl

Canonical SMILES

C1CC(NCC1Cl)C2C(=O)NC(C(=O)N2)C3CCC(CN3)Cl

Origin of Product

United States

Structural Elucidation and Stereochemistry

Early Structural Postulates and Challenges

Initial investigations into Antibiotic 593A, a substance isolated from the microorganism Streptomyces griseoluteus, led to an early structural proposal. core.ac.uk In 1973, researchers Arison and Beck, based on preliminary spectral data, postulated the structure to be 3,6-bis-(5-chloro-2-piperidyl-)-2,5-piperazinedione. core.ac.uk While this initial proposal laid the groundwork for future studies, the total synthesis of the compound presented significant challenges for chemists. acs.org The complexity of the molecule, with its multiple chiral centers, required rigorous and sophisticated methods to confirm its exact structure and stereochemistry. core.ac.uk

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in the structural elucidation of natural products like antibiotics. nih.govspringernature.com For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) was crucial in piecing together its molecular framework. core.ac.uk

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. nih.govspringernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) and their connectivity within a molecule. springernature.comnih.gov For this compound, ¹H NMR and ¹³C NMR spectroscopy would have been instrumental in identifying the different types of protons and carbons, their multiplicities, and their connections, which helped to confirm the piperidine (B6355638) and piperazinedione ring systems proposed in the initial structure. core.ac.uknih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₂₂Cl₂N₄O₂ nih.gov
Molecular Weight 349.3 g/mol nih.gov

X-ray Crystallographic Analysis for Absolute Configuration Determination

While spectroscopic methods provide powerful tools for determining chemical structure, X-ray crystallography offers the most definitive method for establishing the absolute configuration of a chiral molecule. ysu.amnih.gov The absolute configuration refers to the precise three-dimensional arrangement of atoms in space. ysu.am

A significant breakthrough in understanding this compound came in 1976 when G.R. Pettit and his colleagues performed a single-crystal X-ray diffraction study. core.ac.ukharvard.edu They faced a challenge in that the hydrochloride salt of the antibiotic did not form crystals suitable for analysis. To overcome this, they converted it into its sulfate (B86663) salt, which produced crystals of sufficient quality. core.ac.uk The analysis of the resulting this compound sulfate pentahydrate not only confirmed the previously proposed connectivity of the atoms but also unequivocally established the absolute configuration of the six chiral centers within the molecule. core.ac.ukharvard.edu

Table 2: Crystallographic Data Reference

Compound Form Analytical Method Key Finding Reference

Elucidation of Dimeric Structural Features

The structural analysis revealed that this compound possesses a dimeric nature. core.ac.uk The central core of the molecule is a 2,5-piperazinedione (B512043) ring. core.ac.uk This type of structure, also known as a diketopiperazine, is formed from the cyclization of two amino acid molecules. This dimeric feature is a key characteristic of its architecture. One synthetic strategy later developed by Fukuyama and coworkers highlighted this by using the dimerization of a substituted β-lactam as a key step to construct the central diketopiperazine ring. core.ac.uk

Structural Relationship to Streptolutine

The X-ray crystallographic analysis further revealed that this compound is a cyclic dimer of a novel and unique amino acid named Streptolutine. core.ac.uk Streptolutine itself is a non-proteinogenic amino acid containing a chloropiperidine ring. core.ac.ukcore.ac.uk Therefore, the complex structure of this compound can be understood as two molecules of Streptolutine that have been chemically linked to form the stable diketopiperazine core. core.ac.uk This relationship is fundamental to its chemical identity.

Chemical Synthesis and Analog Design

Total Synthesis Approaches

The total synthesis of Antibiotic 593A has been a significant endeavor in organic chemistry, with several research groups contributing to the field.

A pivotal achievement in the synthesis of this complex molecule was the total synthesis of the racemic form (dl-Antibiotic 593A) by Fukuyama and his colleagues in 1980. rsc.orgnih.govnagoya-u.ac.jpclockss.org This landmark synthesis provided definitive proof of the structure of the antibiotic and opened avenues for the synthesis of related compounds. rsc.orgnih.govcore.ac.ukclockss.org The Fukuyama synthesis was a multi-step process that required careful stereochemical control to construct the intricate bicyclic core of the molecule. clockss.orgresearchgate.netcapes.gov.brcapes.gov.br

De Novo Synthesis of Structurally Simplified Analogues

The difficulties associated with the total synthesis of this compound, coupled with a desire to explore the structure-activity relationship, have spurred the development of structurally simplified analogues. researchgate.netuni-giessen.deresearchgate.netgdch.de The goal of this research is to create compounds that retain the desired biological activity but are more synthetically accessible.

A significant focus in the design of simplified analogues has been on bis-3-chloropiperidines. researchgate.netuni-giessen.degdch.de These compounds mimic the core reactive element of this compound, the 3-chloropiperidine (B1606579) ring, which is believed to be crucial for its biological activity. researchgate.netnih.govuni-giessen.de Researchers have synthesized a variety of bis-3-chloropiperidine analogues with different linkers connecting the two piperidine (B6355638) rings to investigate how the nature of the linker affects activity. researchgate.netnih.govuni-giessen.de

The synthesis of this compound analogues has benefited from the application of modern synthetic methodologies. For instance, the development of novel reactions for the stereoselective formation of the piperidine rings has been crucial. fiercebiotech.com Furthermore, computational methods are increasingly being used to design new analogues with improved properties. mdpi.com These advanced techniques are essential for the rational design and efficient synthesis of the next generation of this compound-inspired compounds.

Advanced Methodologies in Analog Synthesis

Iodide-Catalyzed Double Cyclization

A key strategy developed for the synthesis of simplified analogs of this compound involves an iodide-catalyzed double cyclization. nih.govgdch.de This method efficiently generates the two crucial 3-chloropiperidine rings simultaneously from unsaturated bis-N-chloroamine precursors. nih.govresearchgate.net The process is catalyzed by reagents such as tetrabutylammonium (B224687) iodide (TBAI) and is believed to proceed through an N-iodoamine intermediate, which then acts as a source for an iodonium (B1229267) ion to initiate the cyclization. researchgate.netresearchgate.net

This bidirectional synthetic route has been employed to create a variety of nitrogen-bridged bis-3-chloropiperidines, which serve as valuable analogs for studying the structure-activity relationships of this compound. nih.govgdch.de The reaction has proven effective for synthesizing these analogs, which are designed to mimic the DNA alkylating properties of the natural product. nih.gov While this iodide-catalyzed cyclization is a cornerstone for producing analogs, the total synthesis of the actual this compound molecule has been described as a more formidable task. nih.govgdch.deresearchgate.net

Table 1: Key Features of Iodide-Catalyzed Cyclization for Analog Synthesis

FeatureDescriptionReference
Reaction Type Double cyclization of unsaturated bis-N-chloroamines nih.gov
Catalyst Tetrabutylammonium iodide (TBAI) is an efficient catalyst. researchgate.net
Key Intermediate The catalysis is thought to involve N-iodoamine intermediates. researchgate.net
Product Simultaneously generates two 3-chloropiperidine rings. nih.govgdch.de
Application Efficiently produces simplified, nitrogen-bridged analogs of this compound. nih.gov
Ring Closure Strategies

The total synthesis of dl-Antibiotic 593A, as accomplished by Fukuyama and colleagues in 1980, involved a distinct set of ring closure strategies to assemble the central 2,5-piperazinedione (B512043) ring. nagoya-u.ac.jpacs.orgclockss.org This approach did not rely on the iodide-catalyzed method used for later analogs but instead built the core structure through a carefully orchestrated sequence of reactions.

A critical step in this synthesis was the formation of the piperazinedione ring by creating the two amide bonds. This typically involves the cyclization of a dipeptide precursor. In the synthesis of related complex cyclic peptides, macrolactamisation (the formation of a large lactam ring) is a common and crucial ring-closing step. beilstein-journals.org For instance, in the synthesis of teixobactin, macrolactamisation was achieved using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (B81430) (DMTMM·BF₄) to close the macrocyclic peptide ring. beilstein-journals.org While the specific reagents for the original this compound synthesis may differ, the fundamental strategy of closing the piperazinedione ring from a linear precursor remains a central theme in these synthetic endeavors. core.ac.uk

Other ring-closing strategies explored in related heterocyclic synthesis include ring-closing metathesis (RCM), which has been used to form substituted benzofurans from diene precursors. organic-chemistry.org However, RCM is not always successful and can be substrate-dependent, as seen in attempts to synthesize the rhizoxin (B1680598) core where RCM between certain positions failed. mdpi.com

Table 2: Comparison of Ring Closure Strategies

StrategyDescriptionApplication ExampleReference
Dipeptide Cyclization Formation of a piperazinedione ring from a linear dipeptide precursor.Total Synthesis of dl-Antibiotic 593A nagoya-u.ac.jpacs.org
Macrolactamisation Intramolecular amide bond formation to create a large cyclic peptide.Synthesis of Teixobactin beilstein-journals.org
Ring-Closing Metathesis (RCM) Formation of a cyclic olefin from a diene using a metal catalyst.Synthesis of substituted benzofurans organic-chemistry.org
Stereoselective Synthetic Pathways

Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound, which contains six stereocenters. ncats.ioncats.io The total synthesis reported by Fukuyama and colleagues produced the racemic mixture (dl-Antibiotic 593A), indicating that the pathway controlled the relative but not the absolute stereochemistry. acs.orgclockss.org

Later work on analogs has highlighted the difficulty in controlling the stereochemistry of the 3-chloropiperidine rings when using certain methods. For example, the iodide-catalyzed cyclization of unsaturated N-chloroamines typically yields the 3-chloropiperidines as a racemic mixture, as the reaction pathway does not inherently favor one enantiomer over the other. unipd.it

To overcome this, alternative stereoselective synthetic pathways have been developed for key fragments. For instance, enantiomerically pure 3-chloropiperidines have been synthesized using different procedures that start from chiral precursors like D- or L-proline. researchgate.net The stereoselective synthesis of amino acids and their derivatives is a well-established field, often employing chiral auxiliaries or stereoselective reactions like the asymmetric aziridination of olefins followed by ring-opening to install the required stereocenters. beilstein-journals.org These methods provide precise control over the configuration of chiral centers, which is essential for synthesizing specific stereoisomers of complex molecules like this compound. clockss.orgscholaris.ca

Mechanism of Action at the Molecular and Cellular Level

DNA Alkylation Chemistry

The core of Antibiotic 593A's activity lies in its ability to covalently modify DNA through a process known as alkylation. This process is initiated by the formation of a highly reactive intermediate that readily attacks nucleophilic sites on the DNA molecule.

The mechanism of DNA alkylation by this compound and its simplified analogues, the bis-3-chloropiperidines, involves an intramolecular cyclization to form a highly strained and electrophilic bicyclic aziridinium (B1262131) ion nih.govnih.govuni-giessen.deresearchgate.netgdch.deresearchgate.net. This reactive intermediate is the key species responsible for the subsequent alkylation of biological macromolecules. The formation of this aziridinium ion is a critical step, rendering the molecule susceptible to nucleophilic attack by DNA bases nih.govnih.govuni-giessen.de. The Thorpe-Ingold effect, observed in some analogues with gem-dimethyl groups, can accelerate the formation of this reactive aziridinium ion acs.org.

Table 1: Key Intermediates in the Mechanism of Action

IntermediateDescriptionRole in Mechanism
Aziridinium Ion A highly reactive, three-membered ring containing a positively charged nitrogen atom.Acts as the primary electrophile that attacks nucleophilic sites on DNA bases.
Aziridine A stable, three-membered heterocyclic amine.In some novel secondary 3-chloropiperidine (B1606579) analogues, the stable aziridine can be formed, which is less prone to side reactions like hydrolysis, potentially leading to a higher concentration of the active intermediate nih.gov.

Once formed, the electrophilic aziridinium ion is readily attacked by nucleophilic centers within the DNA structure. Research has consistently shown a strong preference for the alkylation of guanine (B1146940) bases, specifically at the N7-position in the major groove of DNA nih.govnih.govresearchgate.netresearchgate.netacs.org. This results in the formation of a stable, covalent adduct between the antibiotic and the DNA base nih.gov. The formation of these adducts disrupts the normal structure and function of the DNA helix. Studies with monofunctional chloropiperidines have confirmed that the initial DNA alkylation is directed toward guanine residues researchgate.netacs.org.

The covalent modification of DNA bases, particularly the formation of guanine adducts, can lead to the destabilization of the N-glycosidic bond. This destabilization can result in depurination, creating an apurinic (AP) site in the DNA strand nih.govacs.org. These AP sites are labile and can subsequently lead to single-strand breaks and, in the case of bifunctional analogues, interstrand cross-links, which ultimately cause DNA fragmentation nih.govnih.govscience.govuni-giessen.deresearchgate.net. This DNA damage prevents effective DNA replication and transcription, triggering cellular apoptosis nih.govuni-giessen.de. DNA cleavage assays have demonstrated that secondary 3-chloropiperidine analogues and their corresponding isolated bicyclic aziridines are more effective at cleaving DNA than their tertiary counterparts researchgate.net.

Table 2: Effects of DNA Alkylation by this compound Analogues

EffectDescriptionConsequence for the Cell
Adduct Formation Covalent bonding of the alkylating agent to a DNA base, primarily guanine.Disruption of DNA structure and interference with DNA-protein interactions.
Depurination Removal of the alkylated guanine base from the DNA backbone.Creation of an apurinic site, which is a form of DNA damage.
Strand Scission Cleavage of the phosphodiester backbone of the DNA at the apurinic site.Leads to single-strand and double-strand breaks, resulting in genomic instability.
Inhibition of DNA Processing Covalent modifications can inhibit the activity of essential DNA-processing enzymes acs.org.Disruption of DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Interaction with Other Biological Macromolecules

While DNA is the primary target of this compound and its analogues, their reactivity allows for potential interactions with other cellular components.

The highly reactive nature of the aziridinium ion intermediate suggests that it could potentially react with other nucleophilic molecules within the cell, such as intracellular thiols nih.gov. While the primary focus of research has been on DNA interactions, the possibility of these compounds modulating the function of other enzymes or cellular pathways cannot be entirely ruled out. However, specific, well-characterized effects on other enzymes or pathways beyond topoisomerase IIα for this compound itself are not extensively detailed in the provided context.

Biological Activity Spectrum in Vitro and Preclinical Models

Antitumor/Antiproliferative Activity in Cell Lines

Antibiotic 593A, referenced as a compound identical or similar to Xanthomycin A, has shown notable antitumor and antiproliferative effects across various cancer cell lines. nih.gov

In preclinical studies, the antibiotic displayed significant therapeutic efficacy when administered intraperitoneally against several mouse tumors implanted intraperitoneally. nih.gov These include Ehrlich carcinoma, sarcoma 180, and P388 leukemia. nih.gov However, its therapeutic activity was less pronounced against subcutaneous solid tumors of Ehrlich carcinoma and sarcoma 180. nih.gov

In vitro studies have further substantiated its potent cytotoxic effects against specific human and mouse cancer cell lines. nih.gov The compound exhibited strong cytotoxicity towards human leukemia K562 cells and mouse lymphoblastoma L5178Y cells. nih.gov Conversely, no significant activity was observed against L1210 leukemia, B16 melanoma, and Lewis lung carcinoma. nih.gov

Cancer ModelCell Line / Tumor TypeObserved Activity
In VitroHuman Leukemia K562Potent Cytotoxicity
In VitroMouse Lymphoblastoma L5178YPotent Cytotoxicity
In Vivo (Mouse)Ehrlich Carcinoma (i.p.)Significant Therapeutic Activity
In Vivo (Mouse)Sarcoma 180 (i.p.)Significant Therapeutic Activity
In Vivo (Mouse)P388 Leukemia (i.p.)Significant Therapeutic Activity
In Vivo (Mouse)L1210 LeukemiaNo Significant Activity
In Vivo (Mouse)B16 MelanomaNo Significant Activity
In Vivo (Mouse)Lewis Lung CarcinomaNo Significant Activity

There is currently no specific information available from the provided search results detailing the activity of this compound or the closely related Xanthomycin A against cyclophosphamide-resistant cell lines.

Antibacterial Activity

Polycyclic xanthones, the class of compounds to which this compound belongs, are noted for their remarkable antibacterial activity, particularly against Gram-positive bacteria. frontiersin.org

This class of natural products has demonstrated potent inhibitory activity against Gram-positive bacteria, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). frontiersin.org The selective activity is a characteristic feature, with moderate to no efficacy typically observed against Gram-negative bacteria. frontiersin.org Studies on various xanthone derivatives confirm strong antibacterial action against Gram-positive bacteria, while activity against Gram-negative strains is often limited or absent. nih.gov

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. idexx.dknih.gov While it is established that polycyclic xanthones exhibit potent activity against Gram-positive bacteria at nanomolar concentrations, specific MIC values for this compound are not detailed in the provided search results. frontiersin.org

Anthelmintic Activity in Invertebrate Models

Some plants containing xanthones have been traditionally used for their anthelmintic properties. researchgate.net For instance, the fresh juice of Xanthium strumarium leaves has shown anthelmintic activity against Haemonchus contortus in vitro. researchgate.net However, specific studies detailing the anthelmintic activity of the isolated compound this compound or Xanthomycin A in invertebrate models were not found in the search results.

Activity Against Caenorhabditis elegans

Caenorhabditis elegans, a non-parasitic nematode, is a widely used model organism in biological research, including for the initial screening of antimicrobial compounds. Its simple, well-understood biology and rapid life cycle make it a valuable tool for assessing the in vivo efficacy and toxicity of new drugs in a whole-animal system.

Studies would typically involve exposing C. elegans to the antibiotic and observing various endpoints.

Table 1: Hypothetical Research Findings on the Activity of this compound Against Caenorhabditis elegans

Parameter AssessedHypothetical ObservationImplication
Survival Rate No significant difference in lifespan compared to control.Suggests low direct toxicity to the nematode at the tested concentrations.
Reproduction No significant change in brood size.Indicates that the compound may not interfere with the reproductive processes of the host organism.
Development Normal progression through larval stages to adulthood.Suggests no significant impact on developmental pathways.
Behavioral Effects Normal motility and feeding behavior observed.Indicates a lack of neurotoxic effects at the tested concentrations.

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific research on this compound and C. elegans has been found.

Efficacy Against Parasitic Flatworms (e.g., Schistosoma mansoni)

Schistosoma mansoni is a parasitic flatworm that causes schistosomiasis, a significant human disease. The evaluation of a new compound's efficacy against such parasites is a critical step in the development of new anthelmintic drugs.

In vitro studies would involve exposing different life stages of the parasite (e.g., adult worms, eggs) to the antibiotic and assessing viability and other physiological parameters.

Table 2: Hypothetical Research Findings on the Efficacy of this compound Against Schistosoma mansoni

Life StageParameter AssessedHypothetical ObservationImplication
Adult Worms Motility No significant reduction in motor activity.Suggests the compound may not have a direct paralytic effect on adult worms.
Viability No significant increase in mortality.Indicates a lack of direct schistosomicidal activity at tested concentrations.
Eggs Egg Hatching Rate No significant difference compared to control.Suggests the compound does not inhibit egg viability or development.
Miracidial Viability Normal viability of hatched miracidia.Indicates no effect on the larval stage immediately following hatching.

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific research on this compound and S. mansoni has been found.

Genotoxicity and DNA Damage Assessment (In Vitro)

A critical aspect of preclinical safety evaluation is the assessment of a compound's potential to cause genetic damage. In vitro genotoxicity assays are employed to screen for such effects early in the drug development process. These assays use cultured cells to investigate various endpoints related to DNA damage and mutagenesis.

Standard in vitro genotoxicity tests include the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay. These tests are designed to detect gene mutations, chromosome breakage (clastogenicity), and loss of whole chromosomes (aneugenicity).

Table 3: Hypothetical In Vitro Genotoxicity Assessment of this compound

AssayCell LineMetabolic Activation (S9)Hypothetical ResultInterpretation
Bacterial Reverse Mutation Assay S. typhimuriumWith and WithoutNegativeThe compound is not likely to be a direct-acting mutagen or to be metabolized to a mutagenic form.
In Vitro Micronucleus Assay Human LymphocytesWith and WithoutNegativeThe compound is unlikely to cause chromosomal damage (clastogenicity or aneugenicity) in mammalian cells.
In Vitro Chromosomal Aberration CHO cellsWith and WithoutNegativeReinforces the finding that the compound does not induce structural or numerical chromosomal abnormalities.

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific research on the genotoxicity of this compound has been found.

Structure Activity Relationship Sar Studies of Antibiotic 593a and Analogues

Significance of the Bis-3-chloropiperidine Moiety

The core pharmacophore of Antibiotic 593A and its analogues is the 3-chloropiperidine (B1606579) ring. uni-giessen.denih.gov This structural motif is crucial for the compound's mechanism of action, which involves the formation of a highly reactive and electrophilic bicyclic aziridinium (B1262131) ion. nih.govuni-giessen.deresearchgate.net This intermediate is a potent alkylating agent that can be attacked by nucleophiles, most notably the nucleobases of DNA, such as guanine (B1146940) residues. nih.gov This alkylation process disrupts DNA replication and can induce strand cleavage, ultimately leading to cell death. uni-giessen.denih.gov

Inspired by the natural product, researchers have focused on designing simplified analogues featuring a bis-3-chloropiperidine structure. uni-giessen.deuni-giessen.de These synthetic compounds, which contain two 3-chloropiperidine rings connected by a linker, are considered piperidine (B6355638) mustards. uni-giessen.deresearchgate.net The rationale is that having two reactive moieties allows the molecule to act as a bifunctional alkylating agent, capable of cross-linking DNA, a mechanism known to be effective in anticancer therapy. nih.gov Studies have shown that these simplified bis-3-chloropiperidine compounds are effective DNA alkylating agents and have demonstrated antiproliferative activity against various cancer cell lines and anthelmintic potential. nih.govuni-giessen.deresearchgate.net The confinement of the reactive 2-chloroethyl moiety within the piperidine ring is thought to potentially offer a milder alternative to more traditional, uncyclized nitrogen mustards used in chemotherapy. uni-giessen.de

Influence of Linker Structures on Biological Efficacy

A variety of diamine linkers have been investigated to understand how conformational constraints affect the DNA alkylating ability of bis-3-chloropiperidines. uni-giessen.denih.gov Synthetic strategies have been developed to create analogues with linkers that are flexible, conformationally restricted, or rigid. nih.govresearchgate.netresearchgate.net This allows for a systematic study of how the distance and spatial orientation between the two alkylating piperidine units influence their interaction with DNA. nih.gov The goal is to identify linker geometries that optimize the potential for DNA cross-linking and enhance cytotoxic efficacy. uni-giessen.deresearchgate.net

Studies have demonstrated that bifunctional chloropiperidines incorporating an aromatic linker often exhibit superior performance. nih.govresearchgate.net In tests against the nematode Caenorhabditis elegans and the parasitic flatworm Schistosoma mansoni, analogues with aromatic linkers were among the most effective, suggesting this feature could be a key area for future optimization efforts. nih.govresearchgate.net For example, a compound with an ortho-substituted aromatic linker showed moderate activity, and another with an additional methoxy (B1213986) group on the aromatic ring also demonstrated efficacy. nih.gov

In addition to aromatic systems, amino acid-based linkers, specifically those derived from L-lysine, have been explored. uni-giessen.de The use of L-lysine introduces different chemical properties, including chirality and the potential for hydrogen bonding, which can influence the compound's interaction with biological targets. uni-giessen.denih.govnih.gov

Table 1: Anthelmintic Activity of Selected Bis-3-chloropiperidine Analogues with Aromatic Linkers against C. elegans

CompoundLinker TypeTarget OrganismActivity Level (MMIC*)
2 Aromatic (with methoxy group)C. elegans (N2, DC19)16-8 µg/mL
4 AromaticC. elegansActive
5 AromaticC. elegansActive
8 Aromatic (ortho-substituted)C. elegans (N2, DC19)8-4 µg/mL
9 Aromatic (ortho-substituted with methoxy)C. elegans (N2, DC19)64 µg/mL
13 AromaticC. elegansActive
21 Aromatic (with a third 3-chloropiperidine moiety)C. elegans16-8 µg/mL

*MMIC: Minimum Motility Inhibitory Concentration. Data sourced from a study on the anthelmintic potential of bis-3-chloropiperidines. nih.gov

Impact of Substituents and Stereochemical Features

The substitution patterns on both the linker and the piperidine ring, as well as the stereochemistry of the molecule, are critical determinants of activity. uni-giessen.deuni-giessen.de Research into the structure-activity relationship has shown that even minor structural modifications can lead to significant changes in biological effect. uni-giessen.de

For instance, studies have examined the influence of different substituents on the side chains of L-lysine and benzoic acid linkers. uni-giessen.de Furthermore, the effect of geminal disubstituents at the C5 position of the piperidine ring has been investigated. uni-giessen.de A linear correlation was observed between the internal angle of these C5-substituents and the rate of aziridinium ion formation, pointing to a Thorpe-Ingold effect, where increasing the angle between substituent groups accelerates the intramolecular cyclization. uni-giessen.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. d-nb.infojapsonline.com By developing mathematical models based on molecular descriptors, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding synthetic efforts toward more potent compounds. japsonline.compolyu.edu.hk These models are valuable for understanding which physicochemical properties, such as lipophilicity and electronic effects, are most important for efficacy. d-nb.info

While the literature details SAR studies on this compound analogues through the synthesis and testing of various derivatives, specific QSAR models developed exclusively for this class of bis-3-chloropiperidines were not identified in the reviewed sources. The development of such a model would be a valuable future step, as it could accelerate the discovery of novel analogues with enhanced therapeutic properties by systematically analyzing the structural features discussed in the preceding sections. nih.govnih.gov

Biosynthetic Pathway and Microbial Production

Natural Producer Strain: Streptomyces griseoluteus

The natural producer of Antibiotic 593A is the soil microorganism Streptomyces griseoluteus. researchgate.net This species, belonging to the genus Streptomyces, is a well-known source of a wide variety of bioactive compounds, including many clinically significant antibiotics. The discovery of this compound from fermentation broths of S. griseoluteus was guided by its activity in a human tumor-egg host system, highlighting the biomedical potential of the metabolites from this strain. researchgate.netcore.ac.uk More recent research has continued to explore the diverse metabolic capabilities of S. griseoluteus, including the elucidation of the biosynthetic pathway for other compounds like griseoluteic acid, a cytotoxic phenazine. nih.gov

Identification of Biosynthetic Gene Clusters (Hypothetical or Known)

As of this writing, the specific biosynthetic gene cluster (BGC) responsible for the production of this compound in Streptomyces griseoluteus has not been explicitly identified or characterized in published literature. However, based on the chemical structure of the final product, the core components of the BGC can be hypothesized.

This compound is a cyclic dipeptide, a class of molecules often assembled by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov Therefore, it is highly probable that the this compound BGC is centered around an NRPS gene. Such clusters in Streptomyces typically contain all the genes necessary for precursor synthesis, assembly, tailoring, and export. researchgate.net

A hypothetical BGC for this compound would be expected to contain:

A Non-Ribosomal Peptide Synthetase (NRPS): A gene encoding the core enzymatic machinery for peptide bond formation.

Genes for Precursor Synthesis: A suite of genes responsible for synthesizing the unique, non-proteinogenic amino acid precursor, streptolutine.

A Halogenase Gene: An enzyme to catalyze the site-specific chlorination of the piperidyl ring of the streptolutine precursor.

Regulatory Genes: Genes encoding proteins that control the expression of the entire cluster, often belonging to families like SARP (Streptomyces Antibiotic Regulatory Protein) or LuxR. researchgate.netresearchgate.net

A Transporter Gene: A gene for an efflux pump to export the antibiotic out of the cell, conferring self-resistance to the producer. researchgate.net

Genome mining of Streptomyces species continues to reveal a vast number of uncharacterized BGCs, and it is likely that the cluster for this compound resides among them, awaiting functional characterization. nih.gov

Proposed Biosynthetic Precursors and Intermediate Metabolites

The biosynthesis of this compound proceeds through a critical and novel intermediate metabolite.

Streptolutine: The direct precursor to this compound is the non-proteinogenic amino acid known as streptolutine. core.ac.uk The final antibiotic molecule is a symmetrical dimer of two streptolutine units. core.ac.uk Chemical synthesis studies have confirmed this relationship and have explored synthetic routes to this unique amino acid, which features a chlorinated piperidine (B6355638) ring. core.ac.ukfrontiersin.orguni-saarland.de

The biosynthetic pathway leading to streptolutine itself has not been elucidated. It likely originates from a primary metabolite, such as a common amino acid like L-lysine (which contains a six-carbon backbone that could be cyclized) or from intermediates of other pathways, which is then modified by a series of dedicated enzymes encoded within the BGC to form the final chlorinated piperidyl structure.

Enzymatic Steps and Key Biosynthetic Enzymes

While the specific enzymes have not been isolated and studied, a proposed enzymatic pathway for the assembly of this compound can be constructed based on the principles of NRPS-mediated synthesis.

Precursor Biosynthesis: A series of currently uncharacterized enzymes would synthesize the streptolutine monomer from primary metabolites.

Halogenation: A dedicated halogenase enzyme would incorporate a chlorine atom onto the piperidine ring of the streptolutine precursor at a specific position.

NRPS-Mediated Dimerization and Cyclization: The final assembly is proposed to be catalyzed by an NRPS multienzyme complex. This process typically involves several domains:

Adenylation (A) Domain: This domain would select and activate a molecule of streptolutine using ATP, forming streptolutinyl-AMP.

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated streptolutine is then transferred to the thiol group of a phosphopantetheine arm on the T domain.

Condensation (C) Domain: This domain would catalyze the formation of a peptide bond between two streptolutine molecules that are tethered to adjacent T domains.

Cyclization/Release: Following the formation of the dipeptide, a terminal domain, either a Thioesterase (TE) domain or a specialized cyclodipeptide synthase (CDPS), would catalyze the intramolecular cyclization of the dipeptide, releasing it from the enzyme as the stable 2,5-piperazinedione (B512043) ring of this compound.

This multi-step, enzyme-catalyzed assembly line ensures the efficient and specific construction of the complex final molecule.

Strategies for Microbial Production Optimization

Enhancing the yield of this compound from S. griseoluteus is crucial for further research and potential development. Optimization can be approached through improving fermentation parameters and by genetically engineering the producer strain.

The production of secondary metabolites like antibiotics by Streptomyces is highly sensitive to environmental and nutritional factors. uniprot.org Optimizing these conditions is a primary strategy for improving yield. Key parameters to consider for S. griseoluteus include:

Media Composition: The type and concentration of carbon and nitrogen sources are critical. Slowly metabolized carbon sources, such as lactose (B1674315) or starch, are often favored over glucose for antibiotic production as they can prevent catabolite repression. google.com Complex nitrogen sources like soybean meal or peptone can also significantly enhance yields.

Phosphate (B84403) Concentration: High levels of inorganic phosphate are known to repress the biosynthesis of many antibiotics. Maintaining a low, growth-limiting concentration of phosphate during the production phase is a common strategy to trigger secondary metabolism. google.com

pH and Temperature: Most Streptomyces have optimal production ranges for pH (often near neutral) and temperature (typically 28-30°C). These must be carefully controlled in a bioreactor.

Aeration and Agitation: As aerobic bacteria, Streptomyces require sufficient dissolved oxygen for growth and antibiotic synthesis. The agitation rate in a bioreactor influences oxygen transfer and must be optimized to ensure high productivity without causing excessive shear stress on the mycelia.

By systematically optimizing these factors using statistical methods like Response Surface Methodology (RSM), significant improvements in antibiotic titer can often be achieved. researchgate.net

**Table 1: Key Fermentation Parameters for Optimization in *Streptomyces***

Parameter Typical Range/Considerations Rationale
Carbon Source Glucose, Starch, Glycerol, Lactose Avoids catabolite repression; provides building blocks for biosynthesis. google.com
Nitrogen Source Soybean Meal, Peptone, Ammonium Sulfate (B86663) Provides nitrogen for amino acid precursors and cell growth.
Temperature 28 - 35°C Affects enzyme kinetics and microbial growth rate.
pH 6.5 - 7.5 Influences nutrient uptake and enzyme stability.
Aeration (DO) >30% saturation Essential for aerobic metabolism and secondary metabolite production.
Phosphate (PO₄³⁻) Low concentration High phosphate levels can inhibit secondary metabolite gene expression.

Once the biosynthetic gene cluster for this compound is identified, genetic engineering offers powerful tools for yield enhancement. nih.gov Common strategies for manipulating Streptomyces include:

Overexpression of Regulatory Genes: Identifying and overexpressing positive regulatory genes (e.g., SARPs) within the BGC can "turn up" the expression of the entire biosynthetic pathway, leading to higher yields.

Gene Cluster Amplification: Increasing the copy number of the entire BGC can lead to a gene dosage effect, resulting in more biosynthetic enzymes and increased production. frontiersin.org

Heterologous Expression: Cloning the entire BGC from the native S. griseoluteus and expressing it in a genetically optimized, fast-growing, "super-host" Streptomyces strain can bypass native regulatory bottlenecks and improve titers.

Metabolic Pathway Engineering: Deleting competing metabolic pathways can redirect more primary metabolites (precursors) toward this compound synthesis, thus increasing the final yield.

These advanced molecular techniques hold significant promise for the industrial-scale production of this and other valuable natural products.

Mechanisms of Microbial Resistance General Context for Alkylating Agents and Antibiotics

Intrinsic and Acquired Resistance Pathways

Bacterial resistance to antibiotics can be either intrinsic or acquired. nih.govwho.int

Intrinsic resistance is a naturally occurring trait shared by a bacterial species, independent of previous exposure to an antibiotic. mdpi.comwho.int This can be due to inherent structural or functional characteristics, such as the presence of an outer membrane in Gram-negative bacteria that acts as a permeability barrier. who.intbristol.ac.uk For example, the outer membrane of Gram-negative bacteria makes them intrinsically resistant to many antibiotics that are effective against Gram-positive bacteria. asm.org

Acquired resistance occurs when a previously susceptible bacterium develops the ability to resist an antibiotic. nih.govopen.edu This can happen through two main genetic processes: spontaneous mutations in the bacterial DNA or the acquisition of resistance-conferring genes from other bacteria through horizontal gene transfer. mdpi.comnih.govwho.intwikipedia.org Horizontal gene transfer can occur via transformation, transduction, or conjugation, allowing for the rapid spread of resistance, including multidrug resistance (MDR), among different bacterial species. mdpi.comwho.intwikipedia.org

Enzymatic Inactivation or Modification of the Antibiotic

One of the most common and effective resistance mechanisms is the enzymatic inactivation or modification of the antibiotic molecule, rendering it harmless. mdpi.comdroracle.aimdpi.com Bacteria produce a wide array of enzymes that can chemically alter or destroy antibiotics. nih.govinternationalscholarsjournals.com

These enzymatic processes include:

Hydrolysis: This involves the cleavage of chemical bonds within the antibiotic molecule. internationalscholarsjournals.com A classic example is the action of β-lactamase enzymes, which hydrolyze the β-lactam ring present in penicillin and cephalosporin (B10832234) antibiotics, deactivating them. droracle.ainih.gov

Group Transfer: This mechanism involves the addition of a chemical group, such as an acetyl, phosphate (B84403), or adenyl group, to the antibiotic molecule. mdpi.cominternationalscholarsjournals.com This modification prevents the antibiotic from binding to its target. Aminoglycoside-modifying enzymes, for instance, add chemical groups to antibiotics like gentamicin, preventing them from binding to bacterial ribosomes. droracle.aimdpi.com Similarly, chloramphenicol (B1208) acetyltransferases neutralize chloramphenicol by adding an acetyl group. frontiersin.orgdroracle.ai

Redox Processes: Some enzymes inactivate antibiotics through oxidation-reduction reactions. mdpi.com

The genes encoding these resistance enzymes are often located on mobile genetic elements like plasmids, which facilitates their spread among bacterial populations. nih.gov

Alteration of Molecular Targets (e.g., DNA Repair Mechanisms)

Bacteria can also develop resistance by modifying the cellular target of the antibiotic, which prevents the drug from binding and exerting its effect. mdpi.comresearchgate.net This can occur through several mechanisms:

Spontaneous Mutations: Mutations in the bacterial genes that code for the antibiotic's target protein can alter the protein's structure. mdpi.comfrontiersin.org This structural change can reduce the drug's binding affinity, rendering it less effective. For example, resistance to fluoroquinolones can arise from mutations in the genes for DNA gyrase and topoisomerase IV, the targets of these drugs. mdpi.comfrontiersin.org Similarly, resistance to rifampin can result from mutations in the gene for the β-subunit of RNA polymerase. frontiersin.org

Enzymatic Modification of the Target: Instead of mutating the target gene, bacteria can produce enzymes that modify the target itself. nih.gov For instance, resistance to macrolide antibiotics can be conferred by enzymes that methylate the 23S rRNA, which is the binding site for these drugs on the ribosome. mdpi.comnih.gov This methylation prevents the antibiotic from binding effectively.

Target Protection: In this strategy, bacteria produce "target protection proteins" that bind to the antibiotic's target site, shielding it from the drug. mdpi.com This allows the cellular process to continue despite the presence of the antibiotic.

In the context of DNA-alkylating agents, enhanced DNA repair mechanisms play a crucial role in resistance. oncohemakey.comnih.gov Cells with increased capacity to repair DNA lesions caused by these agents can survive treatments that would otherwise be lethal. oncohemakey.com This is considered a post-target mechanism of resistance. nih.gov

Efflux Pump Overexpression

Efflux pumps are transport proteins located in the bacterial cell membrane that actively pump out toxic substances, including antibiotics, from the cell. reactgroup.org The overexpression of these pumps is a significant mechanism of antibiotic resistance. mdpi.comasm.org

Function: By expelling antibiotics, efflux pumps prevent the drugs from reaching a high enough intracellular concentration to be effective. reactgroup.orgresearchgate.net

Multidrug Resistance: Many efflux pumps have a broad substrate range and can transport various classes of antibiotics, contributing to multidrug resistance (MDR). frontiersin.orgoup.com

Regulation: The expression of efflux pump genes is often controlled by regulatory genes. oup.com Mutations in these regulatory genes can lead to the overexpression of the pumps and increased resistance. oup.com

Contribution to High-Level Resistance: While efflux pump overexpression alone may only confer low-level resistance, it allows bacteria to survive under antibiotic pressure, providing an opportunity for the development of additional, higher-level resistance mechanisms, such as target site mutations. mdpi.comoup.com

Several families of efflux pumps contribute to antibiotic resistance, including the ATP-binding cassette (ABC) transporters, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-division (RND) superfamily. mdpi.commdpi.com

Reduced Membrane Permeability

Bacteria can limit the intracellular concentration of antibiotics by reducing the permeability of their cell membranes. nih.govmdpi.com This is a particularly important mechanism for Gram-negative bacteria, which possess an outer membrane that acts as a selective barrier. bristol.ac.ukasm.orgnih.govmdpi.com

Mechanisms to reduce membrane permeability include:

Porin Channel Modification: Hydrophilic antibiotics typically enter Gram-negative bacteria through protein channels called porins. mdpi.commdpi.com Bacteria can develop resistance by reducing the number of porin channels in their outer membrane or by producing mutated porins with smaller channels that restrict antibiotic entry. asm.orgnih.gov For example, reduced permeability to carbapenems in Pseudomonas aeruginosa can result from mutations in the OprD porin. mdpi.com

Alterations in Lipopolysaccharide (LPS): Changes in the structure of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria can also affect permeability and contribute to resistance. asm.org

Reduced permeability is often a component of multidrug resistance, as it can be combined with other resistance mechanisms like efflux pump overexpression and enzymatic inactivation of the antibiotic. mdpi.combristol.ac.uk

Research Directions and Future Perspectives

Design and Synthesis of Novel Analogues with Improved Specificity

A primary challenge with Antibiotic 593A has been its broad-spectrum inhibition of glutamine-utilizing enzymes, leading to toxicity in healthy, rapidly dividing cells, particularly in the gastrointestinal tract. jhu.edunih.gov A key research focus is therefore the design and synthesis of novel analogues and prodrugs that offer improved specificity for target tissues, such as tumors.

Prodrug Strategies: Researchers have successfully developed prodrugs of DON designed to be inert in general circulation and activated preferentially within the tumor microenvironment. jhu.eduresearchgate.nethopkinsmedicine.org This approach aims to maximize the delivery of the active compound to cancer cells while minimizing systemic exposure and associated side effects. nih.govresearchgate.net

Tumor-Targeted Activation: One strategy involves creating DON prodrugs that are activated by enzymes overexpressed in tumors. jhu.edu For example, prodrugs have been designed that are stable in plasma but are readily cleaved to release DON by specific tumor-associated proteases. jhu.edu

Enhanced Delivery: Prodrugs have also been engineered to improve delivery to specific sites, such as the brain for treating glioblastoma, by modifying properties like lipophilicity. jhu.eduresearchgate.net Recent efforts have focused on developing tert-butyl ester-based prodrugs that exhibit enhanced metabolic stability and improved tumor delivery. acs.org A notable example, DRP-104, is a prodrug of DON that has shown excellent efficacy and tolerability in preclinical models and is currently in clinical trials. researchgate.netacs.orgfrontiersin.org

Synthesis of Analogues: Beyond prodrugs, the synthesis of entirely new analogues inspired by this compound is an active area of research. rsc.org By modifying the core structure, scientists aim to create compounds with different activity profiles or novel therapeutic applications. For example, simplified analogues based on the 3-chloropiperidine (B1606579) motif found in a related natural product have been synthesized and investigated for anthelmintic properties. rsc.org The general principles of synthesizing novel analogues often involve a convergent approach, where different fragments of the molecule are prepared separately and then combined. acs.org

Prodrug/AnalogueDesign StrategyIntended ImprovementKey FindingsReference(s)
DRP-104 (Sirpiglenastat) Prodrug of DONTumor-targeted delivery, reduced GI toxicityShows good antitumor activity and tolerability in various cancer models; currently in clinical trials. researchgate.netacs.orgfrontiersin.org
JHU083 Prodrug of DONBrain-penetrant, targeted glutamine blockadeSlows tumor growth, enhances anti-tumor immunity in preclinical models. hopkinsmedicine.orgmdpi.com
tert-Butyl Ester Prodrugs (e.g., P11) Ester promoieties on DONEnhanced metabolic stability, improved tumor vs. plasma exposureP11 showed 3.6-fold higher tumor exposure of DON vs. plasma and 4.4-fold higher vs. jejunum. acs.org
Bis-3-chloropiperidines Simplified analogues inspired by this compoundNovel therapeutic applications (anthelmintic)Showed activity against C. elegans and Schistosoma mansoni. rsc.org

Exploration of Additional Molecular Targets and Modes of Action

This compound is a well-established, broad-spectrum inhibitor of glutamine-utilizing enzymes. nih.gov It acts as a glutamine analogue, irreversibly binding to the glutamine-binding site of numerous enzymes and inactivating them. wikipedia.orgnih.gov Its targets are involved in critical metabolic pathways.

Established Targets: DON's inhibitory activity affects a wide range of metabolic processes essential for rapidly proliferating cells:

Nucleotide Synthesis: It inhibits enzymes crucial for the de novo synthesis of purines and pyrimidines, such as amidophosphoribosyltransferase and CTP synthetase. nih.gov

Amino Acid Synthesis: It blocks the synthesis of other amino acids that depend on glutamine as a nitrogen donor. nih.gov

Hexosamine Biosynthesis: DON is a known inhibitor of the hexosamine biosynthetic pathway. nih.govamerigoscientific.com

Energy Metabolism: By inhibiting glutaminase (B10826351), DON prevents the conversion of glutamine to glutamate, which can feed into the TCA cycle for energy production. nih.gov

Emerging Areas of Exploration: Future research is aimed at elucidating more nuanced effects of DON beyond direct enzyme inhibition.

Tumor Microenvironment (TME) Modulation: Studies show that by blocking glutamine metabolism, DON can alter the TME, making it less hospitable for tumors. hopkinsmedicine.orgmaterresearch.org.au This includes mitigating hypoxia and increasing glucose levels within the tumor. nih.gov

Immunomodulation: A surprising and promising area of research is DON's effect on immune cells. Treatment with DON prodrugs has been shown to enhance the efficacy of anti-tumor T cells, making them more persistent and effective, a phenomenon described as a "metabolic checkpoint." hopkinsmedicine.orgmdpi.com This suggests that DON could be used in combination with immunotherapies. materresearch.org.au

Synergistic Combinations: Research has explored combining DON with other agents. For example, it has been tested with L-asparaginase, which synergistically inhibits the growth of glioblastoma cells. turkmedstudj.com It has also been part of a combination product with glutaminase for cancer therapy. google.com

Enzyme/Pathway FamilySpecific Enzyme ExamplesCellular Process AffectedReference(s)
Glutamine Amidotransferases CTP Synthetase, GMP Synthetase, AmidophosphoribosyltransferaseDe novo purine (B94841) and pyrimidine (B1678525) synthesis nih.govsigmaaldrich.com
Glutaminases Glutaminase (GLS)Conversion of glutamine to glutamate, anaplerosis nih.govsigmaaldrich.com
Hexosamine Biosynthesis Glucosamine-6-phosphate synthaseProduction of UDP-GlcNAc for glycosylation nih.govamerigoscientific.comnih.gov
Amino Acid Synthesis Carbamoyl Phosphate (B84403) SynthaseSynthesis of arginine and urea (B33335) cycle intermediates nih.govsigmaaldrich.com

Biotechnological Approaches for Biosynthetic Pathway Engineering

The production of this compound and its complex derivatives relies on microbial fermentation. Biotechnological approaches offer the potential to improve yields, create novel analogues, and make production more efficient and sustainable. researchgate.net

The complete biosynthetic pathway of alazopeptin (B1221733), a tripeptide that includes two DON molecules, has been elucidated. researchgate.netnih.gov This knowledge is foundational for pathway engineering. DON is synthesized from lysine (B10760008) in three enzymatic steps, and its assembly into alazopeptin involves five further enzymes and a carrier protein. nih.gov A key discovery was the identification of the transmembrane protein AzpL, which catalyzes the crucial diazotization step. researchgate.net

Key Strategies for Engineering:

Heterologous Production: A major achievement has been the establishment of heterologous production of N-acetyl-DON in Streptomyces albus, a common host for antibiotic production. researchgate.netnih.gov This demonstrates the feasibility of transferring the biosynthetic machinery to a more tractable industrial host.

Pathway Optimization: With the genes identified, researchers can now use metabolic engineering techniques to optimize the production of DON. This can involve overexpressing rate-limiting enzymes, knocking out competing pathways, or optimizing the supply of the precursor, lysine.

Generation of Novel Analogues: The biosynthetic machinery itself can be manipulated to produce new-to-nature compounds. By feeding the pathway with synthetic precursors (substrate engineering) or by altering the specificity of the biosynthetic enzymes (protein engineering), novel DON analogues could be created.

The general prerequisites for the biotechnological production of antibiotics, which are applicable here, include identifying the producing microorganism, isolating the relevant genes, and cloning these genes into a suitable production host. doubtnut.comtardigrade.indoubtnut.com

Strategies for Overcoming Resistance Mechanisms (Conceptual)

While specific resistance mechanisms to this compound are not extensively documented in a clinical context, bacteria and cancer cells can develop resistance to antimetabolites through several general mechanisms. frontiersin.org Conceptual strategies to overcome this potential resistance are critical for the long-term viability of DON-based therapies.

Potential Resistance Mechanisms:

Reduced Drug Uptake: Cells could downregulate the amino acid transporters responsible for bringing DON into the cell. frontiersin.orgmdpi.com

Target Modification: Mutations in the glutamine-binding site of target enzymes could reduce DON's ability to bind and inhibit them. frontiersin.orgu-tokyo.ac.jp

Drug Efflux: Overexpression of multidrug resistance (MDR) efflux pumps could actively expel DON from the cell before it can reach its targets. mdpi.comqeios.com

Metabolic Rewiring: Cancer cells may adapt by upregulating alternative metabolic pathways to compensate for the blocked glutamine-dependent reactions. researchgate.net

Drug Inactivation: Although less common for antimetabolites, cells could theoretically evolve enzymes that degrade or modify DON. frontiersin.org

Conceptual Counter-Strategies:

Combination Therapy: Combining DON with other drugs can create a multi-pronged attack that is harder for cells to overcome. This could involve pairing DON with inhibitors of efflux pumps or with drugs that target the compensatory metabolic pathways that cells might activate. qeios.com

Prodrug Design: As discussed in section 9.1, prodrugs that bypass standard transporters could overcome resistance based on reduced drug uptake.

Targeting Multiple Pathways: DON's inherent ability to inhibit multiple glutamine-dependent enzymes is itself a strategy against resistance, as the cell would need to simultaneously develop multiple adaptations to survive. researchgate.netnih.gov

Nutrient-Enhanced Therapy: Interestingly, some research suggests that certain metabolites, including glutamine itself, can paradoxically increase the uptake and efficacy of some antibiotics in resistant bacteria, a concept that could be explored in specific contexts. researchgate.net

Application of Computational Chemistry and Artificial Intelligence in Design and Optimization

Machine Learning for Candidate Screening:

AI models, particularly deep neural networks, can be trained on large datasets of molecules with known antibacterial or anticancer activity. amr-action.aumit.edu

The trained algorithm "learns" the chemical structures and properties associated with therapeutic activity. amr-action.au It can then be used to screen massive virtual libraries of millions of chemical compounds to predict which ones are likely to be effective inhibitors, potentially with novel mechanisms of action. mit.edu

Generative AI for De Novo Design:

More advanced generative AI models can go beyond screening existing molecules and can design entirely new ones from scratch. amr-action.au

Frameworks that combine generative AI with Bayesian optimization can intelligently explore the vast space of possible chemical structures to design and optimize novel peptides or small molecules with enhanced properties. biorxiv.orgbiorxiv.org This approach could be used to generate novel DON analogues with predicted high potency and low toxicity.

Optimization and Prediction:

Computational tools are also used to predict the physicochemical properties, metabolic stability, and potential toxicity of designed analogues before they are synthesized. tandfonline.com

Molecular docking simulations can predict how a novel analogue will bind to its target enzyme, helping to refine its structure for optimal fit and inhibitory activity. tandfonline.com

Q & A

Q. What is the proposed mechanism of action of Antibiotic 593A, and how can researchers validate it experimentally?

this compound functions as a bifunctional alkylating agent, forming aziridinium ion intermediates that covalently bind to DNA, causing cross-linking and inhibiting replication . To validate this mechanism:

  • Conduct in vitro electrophilic activity assays using synthetic DNA substrates (e.g., plasmid relaxation assays).
  • Employ mass spectrometry to identify alkylation sites on DNA.
  • Compare cytotoxicity in DNA repair-deficient vs. proficient cell lines to confirm DNA damage as the primary mode of action.

Q. What synthetic pathways are currently used to produce this compound, and what are the key challenges in its chemical synthesis?

The synthesis involves a Staudinger reaction to form cis-β-lactam intermediates, followed by MOM (methoxymethyl) protection/deprotection and oxidation steps . Key challenges include:

  • Stereochemical control during β-lactam formation (e.g., achieving 8:1 diastereomer ratios at -78°C).
  • Stability of intermediates under acidic or oxidative conditions.
  • Scalability of steps requiring cryogenic temperatures.

Q. How can researchers assess the in vitro efficacy of this compound against Gram-positive and Gram-negative bacteria?

  • Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs).
  • Include control strains with known resistance mechanisms (e.g., β-lactamase producers) to evaluate susceptibility.
  • Pair with time-kill curve analyses to distinguish bacteriostatic vs. bactericidal effects.

Advanced Research Questions

Q. What experimental models are suitable for studying the in vivo pharmacokinetics and toxicity profile of this compound?

  • Pharmacokinetics : Use murine models to measure plasma half-life, tissue distribution (via LC-MS/MS), and metabolite identification.
  • Toxicity : Monitor renal/hepatic biomarkers (e.g., ALT, creatinine) and histopathological changes in repeated-dose studies.
  • Biodistribution : Radiolabel the compound (e.g., with tritium) to track accumulation in target tissues .

Q. How can contradictory data on this compound’s antitumor activity be reconciled across different studies?

Discrepancies may arise from variations in:

  • Model systems : Compare 2D cell lines vs. 3D organoids or patient-derived xenografts.
  • Dosing regimens : Evaluate pulsed vs. continuous exposure in tumor models.
  • Microbiota interactions : Analyze gut microbiome composition (via 16S rRNA sequencing) in animal studies, as dysbiosis may alter drug metabolism .

Q. What methodologies can elucidate the role of this compound in modulating intestinal microbiota and its implications for colorectal cancer?

  • Perform metagenomic sequencing of fecal samples from treated vs. untreated animal models to identify taxonomic shifts.
  • Correlate microbial changes with inflammatory biomarkers (e.g., IL-6, TNF-α) and tumor burden in azoxymethane-induced carcinogenesis models.
  • Validate findings using germ-free mice colonized with specific bacterial consortia .

Q. How can researchers investigate emerging resistance mechanisms to this compound in bacterial populations?

  • Use serial passage assays under sub-inhibitory concentrations to select resistant mutants.
  • Perform whole-genome sequencing of resistant isolates to identify mutations (e.g., in DNA repair genes or efflux pumps).
  • Test cross-resistance with other alkylating agents (e.g., nitrogen mustards) to infer shared pathways .

Q. What strategies optimize the structural analogs of this compound to enhance selectivity for bacterial vs. mammalian cells?

  • Design analogs with modified electrophilic groups (e.g., replacing aziridinium with less reactive moieties).
  • Use molecular docking to predict interactions with bacterial DNA gyrase vs. human topoisomerases.
  • Validate selectivity via comparative cytotoxicity assays in prokaryotic and eukaryotic systems .

Methodological Considerations

  • Data Analysis : For dose-response studies, apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values.
  • Ethical Compliance : Adhere to institutional guidelines for animal welfare and antimicrobial stewardship when testing resistance evolution .
  • Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data (e.g., sequencing reads on NCBI SRA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.